(R)-N-(2-oxo-2-(pyrrolidin-3-ylamino)ethyl)-3-(trifluoromethyl)benzamide
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Overview
Description
“®-N-(2-oxo-2-(pyrrolidin-3-ylamino)ethyl)-3-(trifluoromethyl)benzamide” is a chemical compound with the CAS Number: 226249-16-7 . It has a molecular weight of 315.3 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H16F3N3O2/c15-14(16,17)10-3-1-2-9(6-10)13(22)19-8-12(21)20-11-4-5-18-7-11/h1-3,6,11,18H,4-5,7-8H2,(H,19,22)(H,20,21)/t11-/m1/s1 .Physical and Chemical Properties Analysis
The compound is solid in physical form . It should be stored in a refrigerator .Scientific Research Applications
1. CCR2 Antagonism
(R)-N-(2-oxo-2-(pyrrolidin-3-ylamino)ethyl)-3-(trifluoromethyl)benzamide analogs have been identified as human CCR2 chemokine receptor antagonists. The design of these molecules was guided by a pharmacophore model based on known CCR2 antagonists, leading to the discovery of a new core scaffold. This resulted in the creation of high-affinity CCR2 antagonists, which play a significant role in the modulation of inflammatory responses and have implications in the treatment of diseases like atherosclerosis, multiple sclerosis, and rheumatoid arthritis (Vilums et al., 2014).
2. Histone Deacetylase Inhibition
Similar compounds have been explored for their role as histone deacetylase (HDAC) inhibitors. These compounds selectively inhibit HDACs 1-3 and 11 at submicromolar concentrations, offering therapeutic potential in cancer treatment. By inhibiting HDAC, these compounds can block cancer cell proliferation and induce apoptosis, demonstrating significant antitumor activity in vivo (Zhou et al., 2008).
3. Metabolism in Antineoplastic Therapy
In the context of antineoplastic therapy, specifically for chronic myelogenous leukemia (CML), the metabolism of related compounds has been studied. Understanding the metabolic pathways of these compounds is crucial for optimizing their therapeutic efficacy and minimizing adverse effects. The study focused on identifying the main metabolites and their pathways in humans after oral administration, which is vital for the development of effective cancer treatments (Gong et al., 2010).
4. VEGFR-2 Inhibition
Compounds structurally similar to this compound have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). This activity is critical in the context of angiogenesis, making these compounds valuable for the treatment of various cancers. These inhibitors have shown efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
N-[2-oxo-2-[[(3R)-pyrrolidin-3-yl]amino]ethyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O2/c15-14(16,17)10-3-1-2-9(6-10)13(22)19-8-12(21)20-11-4-5-18-7-11/h1-3,6,11,18H,4-5,7-8H2,(H,19,22)(H,20,21)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPILSJVIWVODDZ-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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